3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group, a nitrobenzothiazole moiety, and a hydrazinylidene linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole derivative, followed by the introduction of the nitro group. The final step involves the formation of the hydrazinylidene linkage under controlled conditions, often requiring specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The nitrobenzothiazole moiety plays a crucial role in its mechanism, contributing to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)-1,5-dihydro-2,4,3-benzodioxaphosphepin
- Ethyl 3-(diethylamino)propyl(5-nitro-1,3-thiazol-2-yl)carbamate hydrochloride
Uniqueness
Compared to similar compounds, 3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one stands out due to its unique hydrazinylidene linkage and the presence of both diethylamino and nitrobenzothiazole groups
Properties
CAS No. |
280143-03-5 |
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Molecular Formula |
C17H17N5O3S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]phenol |
InChI |
InChI=1S/C17H17N5O3S/c1-3-21(4-2)11-5-8-15(16(23)10-11)18-19-17-13-9-12(22(24)25)6-7-14(13)20-26-17/h5-10,23H,3-4H2,1-2H3 |
InChI Key |
OOMGGDZYOVJWSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-])O |
Origin of Product |
United States |
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